4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile
Description
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is a substituted benzonitrile derivative featuring a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position. The nitrile group (-CN) at the 1-position enhances its reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals.
Key structural insights derive from studies on analogous compounds. The bromomethyl substituent in this compound likely amplifies electrophilicity at the 4-position, facilitating nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-3-6(4-10)2-8(11)7(9)5-12/h2-3H,4H2,1H3 |
InChI Key |
FTTQXOHVCMASAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile typically starts from 2-fluoro-6-methoxybenzonitrile or related precursors. The key step is the introduction of the bromomethyl group at the 4-position of the aromatic ring, which is achieved by bromomethylation reactions under controlled conditions.
Bromomethylation of 2-Fluoro-6-methoxybenzonitrile
- Starting Material: 2-fluoro-6-methoxybenzonitrile
- Bromomethylation Agent: N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator or acid catalyst
- Solvent: Common solvents include dichloromethane, chloroform, or carbon tetrachloride
- Temperature: Typically 0 °C to room temperature
- Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be used to promote bromination
The bromomethylation proceeds via radical substitution at the benzylic position (the methyl group attached to the aromatic ring). The presence of the electron-withdrawing fluorine and methoxy groups influences regioselectivity, favoring substitution at the 4-position.
Representative Procedure from Patent Literature
According to patent US11492346B2 (2020), the synthesis involves:
- Starting with this compound as an intermediate for further functionalization.
- The bromomethyl group is introduced by reaction of 2-fluoro-6-methoxybenzonitrile derivatives with brominating agents under mild conditions.
- The patent describes the use of this compound in the synthesis of more complex benzisoxazole sulfonamide derivatives, indicating its availability and stability as a synthetic intermediate.
Alternative Synthetic Routes and Related Compounds
While direct literature on the exclusive preparation of this compound is limited, related synthetic methods for similar bromomethylated fluoro-methoxybenzonitriles and bromophenols provide insight:
- Bromination of methyl groups adjacent to aromatic rings bearing fluorine and methoxy substituents is commonly achieved using NBS in the presence of radical initiators.
- Protection and deprotection strategies may be employed if other reactive groups are present.
- The use of benzylation and demethylation steps in related compounds (e.g., 4-bromo-3-methoxyaniline derivatives) demonstrates the versatility of bromomethylation chemistry in such systems.
Data Table: Summary of Preparation Conditions
Analytical and Research Findings
- The bromomethylation reaction is sensitive to temperature and reagent stoichiometry; excess brominating agent can lead to polybromination or side reactions.
- Fluorine substitution at the 2-position stabilizes the aromatic ring and directs substitution regioselectively.
- Methoxy groups at the 6-position activate the ring towards electrophilic substitution and facilitate benzylic bromination.
- Purification by silica gel chromatography is standard to isolate pure this compound.
- The compound is stable under standard storage conditions and can be used as a building block for further synthesis of bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of 4-(Carboxymethyl)-2-fluoro-6-methoxybenzonitrile.
Reduction: Formation of 4-(Bromomethyl)-2-fluoro-6-methoxybenzylamine.
Scientific Research Applications
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is valuable in organic synthesis and medicinal chemistry.
Organic Synthesis
- It serves as a building block for synthesizing complex organic molecules.
- It is used in developing new materials and catalysts due to its unique substitution pattern.
- The compound's bromomethyl group can undergo various chemical reactions, making it a versatile intermediate in synthesizing complex molecules.
Medicinal Chemistry
- It can be employed in designing bioactive molecules and pharmaceuticals.
- Derivatives may show biological activities, making it a useful scaffold in medicinal chemistry.
- Potential applications include creating new drugs targeting specific enzymes or receptors, where its structural features allow for exploring structure-activity relationships in drug discovery.
Potential Interactions
Interaction studies of this compound involve its binding affinity to various enzymes and receptors. Compounds with similar structures may act as inhibitors for specific enzymes or modulate receptor activity. Further research is needed to understand its precise mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified to interact with specific biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile with structurally similar compounds, focusing on substituents and functional groups:
Key Observations :
- Bromomethyl vs. Bromo : The bromomethyl group (BrCH₂) in the target compound enhances electrophilicity compared to simple bromo (Br) substituents, as seen in 4-bromo-2-fluoro-6-hydroxybenzaldehyde. This increases reactivity in alkylation or coupling reactions .
- Methoxy vs. Hydroxyl : Methoxy groups (OCH₃) improve solubility in organic solvents compared to hydroxyl (-OH) groups, which may form hydrogen bonds and reduce volatility (e.g., 4-bromo-2-fluoro-6-methoxybenzoic acid vs. its hydroxy counterpart) .
- Nitrile Positioning : The nitrile group’s position (1-position in the target compound vs. 1-position in 4-fluoro-2-methoxybenzonitrile) influences electronic effects. Fluorine at the 2-position in the target compound further polarizes the aromatic ring, enhancing nitrile reactivity .
Biological Activity
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a fluorine atom, and a methoxy group attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C₉H₇BrFNO
- Molecular Weight : 244.06 g/mol
- Physical State : Solid
The presence of the bromomethyl group at the fourth position contributes to its reactivity, while the fluorine and methoxy groups enhance its biological activity through various mechanisms.
Biological Activity Overview
Preliminary research indicates that this compound may exhibit significant biological activities, particularly in inhibiting specific enzymes and modulating receptor functions. The following sections detail the findings related to its biological activity.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds structurally similar to this compound. For instance, compounds with similar para-benzonitrile moieties have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |
|---|---|---|---|
| IMB-1406 | A549 (Lung) | 99.93 | 6.92 |
| IMB-1406 | MCF-7 (Breast) | 100.39 | 8.99 |
| Sunitinib | A549 (Lung) | 86.51 | 7.60 |
These results suggest that compounds with similar structures may also possess antitumor properties, warranting further investigation into their mechanisms of action and efficacy .
Enzyme Inhibition Studies
The compound's interaction with various enzymes has been a focal point of research. Initial findings suggest that it may inhibit key enzymes involved in cancer progression:
- Farnesyltransferase : Docking studies indicate that this compound could bind effectively within the active site of farnesyltransferase, potentially leading to inhibition of its activity.
- Acetylcholinesterase (AChE) : Similar compounds have demonstrated dual inhibitory effects against AChE, with IC₅₀ values indicating significant potency .
Mechanistic Insights
The mechanisms underlying the biological activity of this compound are still under investigation. However, studies involving structurally related compounds suggest several pathways through which these compounds exert their effects:
- Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest at the S phase in cancer cells, leading to apoptosis .
- Apoptosis Induction : Evidence suggests that these compounds may activate apoptotic pathways via mitochondrial mechanisms, indicated by changes in protein expression levels associated with apoptosis (e.g., Bax and Bcl-2) and activation of caspase-3 .
Case Studies and Research Findings
Several case studies have highlighted the potential of related compounds in clinical settings:
- DIPG Research : Investigations into serine/threonine kinases implicated in diffuse intrinsic pontine glioma (DIPG) have shown that similar compounds can modulate kinase activity, suggesting potential therapeutic avenues for aggressive pediatric cancers .
- In Vivo Studies : Future studies are planned to assess pharmacokinetics and permeability profiles using models such as Caco-2 cells to understand better how these compounds behave in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
